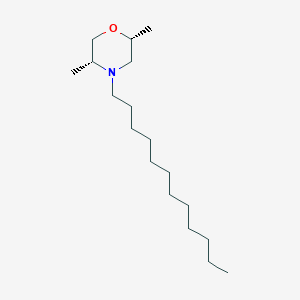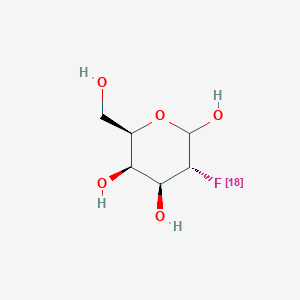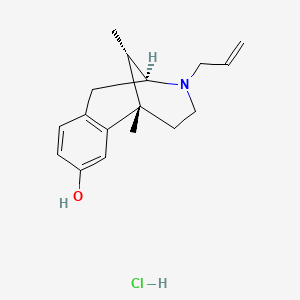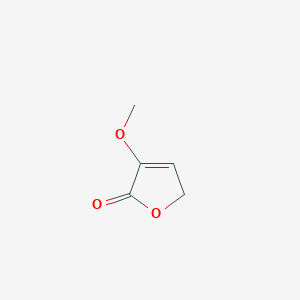
Maltosan
Übersicht
Beschreibung
Maltosan, also known as 1,6-Anhydro-4-O-alpha-D-glucopyranosyl-beta-D-glucopyranose, is a carbohydrate compound derived from maltose. It is a disaccharide formed from two glucose molecules joined by an alpha (1→4) glycosidic bond. This compound is commonly used in the food industry as a nutritive ingredient and has applications in biomedical research due to its structural properties .
Wirkmechanismus
Target of Action
Maltosan, a derivative of maltose, primarily targets enzymes such as Cyclomaltodextrin glucanotransferase, Alpha-amylase 2B, Beta-amylase, Maltogenic alpha-amylase, Maltodextrin phosphorylase, Maltose-binding periplasmic protein, Alpha-glucosidase, and Maltose binding protein . These enzymes play crucial roles in the metabolism of maltose and related compounds.
Mode of Action
This compound interacts with these enzymes, facilitating the breakdown of maltose into glucose units. This process is essential for the utilization of maltose as an energy source .
Biochemical Pathways
The breakdown of maltose by these enzymes is part of the larger carbohydrate metabolism pathway. This pathway is responsible for the breakdown of carbohydrates into simpler forms that can be used for energy production .
Pharmacokinetics
As a sugar derivative, it is likely to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the urinary system .
Result of Action
The action of this compound results in the breakdown of maltose into glucose, which can then be used for energy production. This process is essential for organisms that utilize maltose as an energy source .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other sugars or compounds might affect the efficiency of maltose breakdown. Additionally, factors such as pH and temperature can impact the activity of the enzymes that this compound targets .
Biochemische Analyse
Biochemical Properties
Maltosan is involved in several biochemical reactions, primarily through its interaction with enzymes such as maltose phosphorylase. This enzyme catalyzes the reversible phosphorolysis of maltose to glucose and glucose-1-phosphate . This compound interacts with various biomolecules, including glucose, glucosamine, and other sugars, facilitating the synthesis of oligosaccharides through reverse phosphorolysis . These interactions are crucial for the metabolism of maltodextrin in certain bacteria .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the intracellular metabolism of maltodextrin in bacteria such as Bacillus subtilis and Lactobacillus acidophilus . By interacting with enzymes like α-glucosidase and neopullulanase, this compound plays a role in the breakdown and utilization of maltodextrin, impacting cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with enzymes and other biomolecules. This compound exerts its effects through the sequential Bi–Bi mechanism, where it facilitates the phosphorolysis of maltose by donating a proton to the glucosidic oxygen and enabling the attack of inorganic phosphate on the glucosyl residue . This mechanism is essential for the synthesis of α-glucosides and the regulation of metabolic pathways involving maltose .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is stable within a pH range of 4.5 to 10.4 and at temperatures up to 40°C . These properties make it suitable for various biochemical assays and studies involving maltose metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can have threshold effects, where low doses may enhance metabolic activity, while high doses could lead to adverse effects such as enzyme inhibition or metabolic imbalances . Understanding the dosage effects is crucial for optimizing its use in biochemical research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include the breakdown and synthesis of maltose and other sugars. It interacts with enzymes like maltose phosphorylase, α-glucosidase, and neopullulanase, which are essential for the metabolism of maltodextrin . These interactions influence metabolic flux and the levels of metabolites such as glucose and glucose-1-phosphate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function . Understanding the transport mechanisms is important for elucidating the role of this compound in cellular metabolism .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function, as they determine the sites of interaction with enzymes and other biomolecules . Studying the subcellular localization of this compound provides insights into its role in cellular processes and metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Maltosan can be synthesized through the pyrolysis of cellulose. During this process, cellulose is heated in the absence of oxygen, leading to the formation of anhydrosugars, including this compound . The reaction conditions typically involve temperatures ranging from 300 to 600 degrees Celsius. The pyrolysis process can be optimized by using catalysts to increase the yield and selectivity of this compound .
Industrial Production Methods
In industrial settings, this compound is produced from starch through enzymatic hydrolysis. Enzymes such as alpha-amylase and beta-amylase break down starch into maltose, which is then converted to this compound through further enzymatic reactions . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Maltosan undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: this compound can be hydrolyzed to produce glucose.
Oxidation: this compound can be oxidized to form gluconic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Enzymes like maltase, acidic or basic conditions.
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation.
Major Products Formed
Hydrolysis: Glucose
Oxidation: Gluconic acid
Reduction: Sorbitol
Wissenschaftliche Forschungsanwendungen
Maltosan has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Maltosan is similar to other disaccharides such as sucrose, lactose, and cellobiose. it is unique due to its specific glycosidic bond and its formation through the pyrolysis of cellulose .
Sucrose: Composed of glucose and fructose, joined by an alpha (1→2) glycosidic bond.
Lactose: Composed of glucose and galactose, joined by a beta (1→4) glycosidic bond.
Cellobiose: Composed of two glucose molecules, joined by a beta (1→4) glycosidic bond.
This compound’s unique structure and formation process make it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZUJSCZCPGHH-QUYVBRFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between the polymerization degree of malto-oligosaccharides and the adsorption capacity of the macroporous resin?
A1: The research found a positive correlation between the polymerization degree of malto-oligosaccharides and the adsorption capacity of the macroporous resin. This means that the resin demonstrates a higher affinity for and adsorbs larger malto-oligosaccharides (those with a higher degree of polymerization) more effectively than smaller ones [].
Q2: Can deionized water be used to elute the adsorbed polysaccharides from the macroporous resin?
A2: No, the research indicates that deionized water is not effective in eluting the adsorbed polysaccharides. Instead, 95% ethanol was found to be necessary for eluting the adsorbed polysaccharides from the macroporous resin [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(12S)-24-[2-[[[2-[(12R)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]-[2-[(12S)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]phosphinothioyl]amino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrate](/img/structure/B1253553.png)




![(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R,18'R)-7',11'-Dimethyl-18'-methylsulfanylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-12,15-diene]-2,14'-dione](/img/structure/B1253567.png)

![2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol](/img/structure/B1253570.png)


![(5S)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-5-(methylaminomethyl)-1,3-oxazolidin-2-one](/img/structure/B1253573.png)


![N-[2-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1253576.png)
